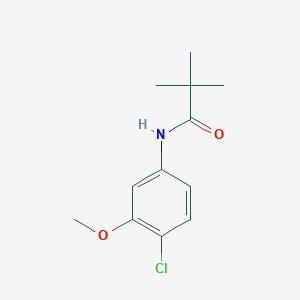

N-(4-CHLORO-3-METHOXYPHENYL)-2,2-DIMETHYL-PROPANAMIDE

Description

N-(4-Chloro-3-Methoxyphenyl)-2,2-Dimethyl-Propanamide is a substituted propanamide derivative characterized by a 4-chloro-3-methoxyphenyl group attached to the amide nitrogen and two methyl groups at the 2-position of the propanamide backbone. This structural configuration imparts unique physicochemical properties, such as steric hindrance from the dimethyl groups and electronic modulation from the chloro and methoxy substituents.

Properties

IUPAC Name |

N-(4-chloro-3-methoxyphenyl)-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO2/c1-12(2,3)11(15)14-8-5-6-9(13)10(7-8)16-4/h5-7H,1-4H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOGZTRMVASFWHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC(=C(C=C1)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Chloro-3-methoxyphenyl)-2,2-dimethyl-propanamide typically involves the reaction of 4-chloro-3-methoxyaniline with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Amines or alcohols.

Substitution: Substituted amides or thioamides.

Scientific Research Applications

N-(4-Chloro-3-methoxyphenyl)-2,2-dimethyl-propanamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-Chloro-3-methoxyphenyl)-2,2-dimethyl-propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, resulting in antimicrobial effects.

Comparison with Similar Compounds

Table 1: Key Structural Features of Propanamide Derivatives

Key Observations:

The 2,2-dimethyl group on the propanamide backbone introduces steric hindrance, which may reduce rotational flexibility and influence binding specificity relative to unmodified propanamides .

Biological Activity :

- Propanil (3,4-dichlorophenyl analog) is a herbicide, suggesting that chloro-substituted propanamides exhibit agrochemical utility .

- Compound 1d (4-chloro-3-methoxyphenyl pyrimidine derivative) demonstrated broad-spectrum antiproliferative activity in cancer cell lines, highlighting the pharmacological relevance of this substitution pattern .

Physicochemical Properties :

- The trifluoromethyl group in the compound from increases lipophilicity and metabolic stability compared to methoxy or chloro substituents.

- The piperidinyl-methoxymethyl group in enhances solubility in polar solvents due to the heterocyclic nitrogen and ether linkage.

Functional Implications of Substituent Positioning

Table 2: Impact of Substituent Positioning on Activity

- 4-Chloro-3-Methoxy Substitution : This pattern is associated with enhanced bioactivity in cancer models (e.g., compound 1d ), likely due to optimized electronic and steric interactions with cellular targets.

- Dichloro Substitution (Propanil) : The 3,4-dichloro configuration is critical for herbicidal action, possibly through inhibition of acetolactate synthase in plants .

Biological Activity

N-(4-Chloro-3-methoxyphenyl)-2,2-dimethyl-propanamide is a chemical compound with significant biological activity, primarily characterized by its potential in medicinal chemistry. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C13H17ClNO2

- Molecular Weight : Approximately 259.74 g/mol

- Appearance : White crystalline solid

- Solubility : Soluble in organic solvents, slightly soluble in water

- Melting Point : 78-80°C

The compound features a 4-chloro-3-methoxyphenyl group attached to a 2,2-dimethyl-propanamide backbone, which contributes to its unique chemical properties and biological activities .

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibitory properties, particularly against acetylcholinesterase (AChE). This inhibition is relevant in the context of Alzheimer's disease, where AChE plays a significant role in neurotransmitter regulation . The compound's interaction with AChE may lead to increased levels of acetylcholine, potentially enhancing cognitive function in affected individuals.

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound against various cancer cell lines. For instance, it has demonstrated cytotoxic effects on MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines. The growth inhibition concentrations (GI50) for these cell lines were reported as follows:

| Cell Line | GI50 (µM) |

|---|---|

| MCF7 | 3.79 |

| SF-268 | 12.50 |

| NCI-H460 | 42.30 |

These findings suggest that this compound may serve as a potential candidate for further development in cancer therapeutics .

The biological effects of this compound are attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects:

- Antimicrobial Activity : The compound has shown promise in inhibiting the growth of certain bacterial strains by interfering with their metabolic pathways. This includes potential effects on bacterial cell wall synthesis .

- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, which can protect cells from oxidative stress and damage.

Case Studies and Research Findings

- Study on Anticancer Activity : A study conducted on the effects of this compound on different cancer cell lines revealed significant cytotoxicity. The mechanism was linked to the induction of apoptosis in cancer cells .

- Enzyme Inhibition Study : Another research focused on the enzyme inhibition profile of the compound indicated its effectiveness against AChE, supporting its potential use in treating neurodegenerative diseases .

- Antimicrobial Research : Investigations into the antimicrobial properties showed that the compound inhibited growth in various pathogenic bacteria, suggesting its utility as an antimicrobial agent .

Q & A

Q. What are the optimal synthetic routes for N-(4-chloro-3-methoxyphenyl)-2,2-dimethylpropanamide?

Methodological Answer: The compound is typically synthesized via nucleophilic acyl substitution. A common route involves reacting 4-chloro-3-methoxyaniline with 2,2-dimethylpropanoyl chloride in dichloromethane (DCM) under basic conditions (e.g., triethylamine) to neutralize HCl byproducts. Reflux conditions (40–50°C, 6–8 hours) ensure high conversion rates. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields >80% purity. Characterization by and NMR is critical; key peaks include aromatic protons (δ 6.8–7.2 ppm) and tert-butyl carbons (δ 28–32 ppm) .

Q. Table 1: Key Reaction Conditions

| Parameter | Optimal Value | Source |

|---|---|---|

| Solvent | Dichloromethane (DCM) | |

| Base | Triethylamine | |

| Temperature | 40–50°C (reflux) | |

| Reaction Time | 6–8 hours | |

| Purification | Column chromatography |

Q. What spectroscopic methods are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : NMR confirms aromatic substitution patterns (δ 6.8–7.2 ppm) and tert-butyl groups (δ 1.2–1.4 ppm). NMR identifies carbonyl carbons (δ 170–175 ppm) and quaternary carbons (δ 40–45 ppm). Multiplicity in DEPT-135 distinguishes CH groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 269.1) and fragmentation patterns.

- IR Spectroscopy : Stretching vibrations for amide C=O (1650–1700 cm) and aryl C-Cl (550–600 cm) confirm functional groups .

Q. Table 2: NMR Data from Literature

| Proton/Carbon | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Ar-H (C4) | 7.12 | Singlet | Chloro-substituted |

| OCH | 3.85 | Singlet | Methoxy group |

| CO-NH | 8.10 | Broad | Amide proton |

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Methodological Answer: Stability studies should include:

- pH Stability : Incubate the compound in buffers (pH 2–12) at 25°C for 24 hours. Monitor degradation via HPLC. Amide bonds are prone to hydrolysis under strongly acidic/basic conditions .

- Thermal Stability : Thermogravimetric analysis (TGA) identifies decomposition temperatures (>150°C). Store samples at –20°C in anhydrous DMSO to prevent moisture-induced degradation .

Advanced Research Questions

Q. How can computational methods predict reaction pathways for derivatives of this compound?

Methodological Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states for reactions like electrophilic substitution. Software (e.g., Gaussian, ORCA) calculates activation energies and optimizes geometries .

- Reaction Path Search : Automated tools (e.g., AFIR) explore possible intermediates and byproducts. Validate predictions with experimental kinetics (e.g., Arrhenius plots) .

Q. Table 3: Computational Parameters for DFT

| Parameter | Value |

|---|---|

| Basis Set | 6-31G(d,p) |

| Functional | B3LYP |

| Solvent Model | PCM (Dichloromethane) |

Q. How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

- Statistical Meta-Analysis : Pool data from multiple studies (e.g., IC values for enzyme inhibition) using random-effects models. Adjust for variables like cell line heterogeneity or assay protocols .

- Factorial Design of Experiments (DoE) : Test interactions between variables (e.g., concentration, incubation time) to identify confounding factors. Use ANOVA to isolate significant effects .

Q. What strategies optimize reaction yields and purity in scaled-up synthesis?

Methodological Answer:

- Continuous Flow Reactors : Improve mixing and heat transfer compared to batch processes. Use microreactors with residence times <10 minutes to minimize side reactions .

- Design of Experiments (DoE) : Apply a Box-Behnken design to optimize parameters (temperature, stoichiometry, solvent ratio). Response surface methodology (RSM) identifies maxima in yield-purity space .

Q. Table 4: DoE Variables for Optimization

| Variable | Range Tested |

|---|---|

| Temperature | 30–70°C |

| Molar Ratio (A:B) | 1:1 to 1:1.5 |

| Solvent (DCM:EtOAc) | 70:30 to 90:10 |

Q. What advanced techniques elucidate the compound’s interaction with biological targets?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (k, k) to receptors. Immobilize the target protein on a sensor chip and monitor real-time interactions .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein docking (e.g., GROMACS) over 100 ns trajectories to identify stable binding conformations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.